Benzamide serves as a core scaffold in numerous drug discovery efforts, particularly for developing molecules targeting specific biological processes. Its versatility allows for the introduction of various substituents at different positions on the benzene ring, tailoring its properties for interaction with specific enzymes, receptors, or other biomolecules. Some examples include:
It's important to note that most benzamide-based drugs are still under development or pre-clinical testing. Further research is needed to evaluate their safety and efficacy before widespread clinical use.
Benzamide derivatives find applications in materials science due to their unique properties like:
Research in this field is ongoing, with scientists exploring new benzamide-based materials with improved functionalities for diverse applications.
Beyond the aforementioned areas, benzamide also finds use in:
Benzamide is an organic compound characterized by the chemical formula . It is the simplest amide derivative of benzoic acid, existing as a white solid in powdered form and as colorless crystals when crystallized. Benzamide is slightly soluble in water but readily dissolves in many organic solvents. This compound is notable for its occurrence as a natural alkaloid in certain herbs, particularly Berberis pruinosa .
Benzamide itself does not have a well-defined mechanism of action in biological systems. However, its role as a building block allows it to be incorporated into various molecules with specific mechanisms of action. For example, some benzamide derivatives function as analgesics or antidepressants [].
Benzamide is generally considered to have low toxicity []. However, it's important to exercise caution when handling any chemical compound. Here are some safety points to consider:
Benzamide and its derivatives exhibit significant biological activities. Many substituted benzamides are utilized as pharmaceutical agents, including:
Notable examples include metoclopramide and procarbazine, which are used for gastrointestinal disorders and cancer treatment, respectively .
Benzamide can be synthesized through several methods:
These synthesis routes vary in complexity and yield, with some methods being more favorable depending on the desired purity and scale of production.
Benzamide has diverse applications across various fields:
Studies on benzamide interactions reveal its capacity to engage with various biological targets. For instance, it has been shown to interact with nicotinic receptors, influencing neurotransmitter release . Additionally, its derivatives have been evaluated for their binding affinities and activities against specific enzymes or receptors, contributing to drug design efforts.
Benzamide shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzoic Acid | Contains a carboxylic acid group; no amide. | |
| Acetanilide | Contains an acetyl group; used as an analgesic. | |
| Phenylacetamide | Similar structure but differs by the presence of an ethyl group; used in pharmaceuticals. | |
| 3-Aminobenzamide | Contains an amino group; known for its role in cancer research. |
Benzamide's unique feature lies in its amide functional group, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .
Friedel-Crafts acylation traditionally employs acyl chlorides or anhydrides, but recent advances utilize amides in Brønsted superacid media. Cyanoguanidine ($$ \text{C}2\text{H}4\text{N}4 $$), an inexpensive reagent, enables direct carboxamidation of arenes via superelectrophilic activation. In triflic acid ($$ \text{CF}3\text{SO}3\text{H} $$), cyanoguanidine forms a diprotonated superelectrophile ($$ \text{C}2\text{H}6\text{N}4^{2+} $$), which reacts with benzene to yield benzamide ($$ \text{C}6\text{H}5\text{CONH}_2 $$) in 56% yield (Scheme 1). Theoretical calculations at the B3LYP/6-311G** level confirm that protonation at the guanidine and cyano nitrogen atoms stabilizes the intermediate.
Mechanistic Insights:
Table 1: Friedel-Crafts Carboxamidation in Superacids
Nickel catalysis offers a sustainable route to benzamides using carbon monoxide ($$ \text{CO} $$) as a $$ \text{C}1 $$ source. For example, Ni(OAc)$$2$$·4H$$_2$$O catalyzes the oxidative carbonylation of aminoquinoline benzamides under mild conditions (80°C, 24 hr), achieving 85% yield (Scheme 2). The reaction proceeds via:
Advantages:
Table 2: Nickel-Catalyzed Carbonylation Conditions
| Substrate | Catalyst Loading (mol%) | CO Pressure (atm) | Yield (%) | Reference |
|---|---|---|---|---|
| 8-Aminoquinoline Benzamide | 10 | 1 | 85 | |
| $$ N $$-Methoxybenzamide | 5 | 3 | 78 |
Mechanochemistry bypasses solvents and coupling agents. In a model reaction, benzoic acid and $$ p $$-toluidine undergo thermo-mechanochemical condensation (ball milling, 60°C) to yield $$ N $$-($$ p $$-tolyl)benzamide quantitatively (Scheme 3). Supramolecular pre-organization of reactants into crystalline intermediates precedes amide bond formation, minimizing side reactions.
Key Features:
Core-shell catalysts like TS-1/silica-alumina enable one-pot synthesis from benzaldehyde, ammonia, and $$ \text{H}2\text{O}2 $$ (Scheme 4). The tandem system combines oxidation (aldehyde → amide) and acid catalysis (cyclization), achieving 92% yield.
Mechanism:
Table 3: Tandem Catalytic Performance
| Catalyst | Substrate | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| TS-1/SiO$$2$$-Al$$2$$O$$_3$$ | Benzaldehyde | 120 | 92 | |
| WO$$3$$/ZrO$$2$$ | Toluene + Phthalic Anhydride | 110 | 89 |
Benzamide exhibits three well-documented polymorphic forms (I, II, III), each with distinct thermodynamic stability profiles. Form I, the thermodynamically stable phase under ambient conditions, crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 5.59 Å, b = 5.01 Å, c = 21.93 Å, and β = 90.75° [4]. Its stability arises from a dense network of hydrogen-bonded dimers and aromatic stacking interactions along all crystallographic axes [4] [5]. Forms II and III, historically elusive due to kinetic trapping, are metastable and exhibit subtle structural deviations. Form III, for instance, shares the same 2-D hydrogen-bonded framework as form I but differs in weak non-directional contacts along the c-axis [1] [3].
Computational studies reveal that the energy difference between forms I and III is marginal (~0.1–0.3 kJ/mol), rendering their relative stability highly sensitive to external factors like temperature and impurities [1] [3]. Form II, even less stable than III, has only been characterized via synchrotron radiation due to its disordered structure [1]. The table below summarizes key stability metrics:
| Polymorph | Space Group | Lattice Energy (kJ/mol) | Melting Point (°C) |
|---|---|---|---|
| Form I | P2₁/c | -128.5 ± 0.2 | 130.2 |
| Form III | P2₁ | -128.2 ± 0.3 | 125.8–121.2* |
*Melting point depression observed with nicotinamide impurities [1].
Mechanochemical methods have emerged as a powerful tool for accessing benzamide’s metastable forms. Ball-mill grinding of form I induces a complete transition to form III within 15–240 minutes, depending on solvent and additive presence [1] [2]. Liquid-assisted grinding (LAG) with ethanol or isopropanol facilitates this conversion, but neat grinding (NG) alone also produces form III, suggesting crystal size effects play a role [1]. Crucially, the inclusion of nicotinamide (5–30 mol%) accelerates the transformation, reducing conversion times by up to 50% [1] [2].
In situ powder X-ray diffraction (PXRD) studies reveal that mechanochemical activation disrupts form I’s hydrogen-bonding network, enabling reorganization into form III’s slightly expanded lattice [2]. This process is entropy-driven, as the metastable form’s higher free energy is offset by the mechanical energy input [3].
The incorporation of nicotinamide impurities induces a thermodynamic stability switch between forms I and III. At concentrations as low as 3 mol%, nicotinamide integrates into form III’s lattice, forming a solid solution that stabilizes the metastable phase [1] [3]. This stabilization arises from two effects:
Melting point depression experiments confirm this dual mechanism. Form III’s melting point decreases linearly from 125.8°C (10 mol% nicotinamide) to 121.2°C (30 mol%), consistent with ideal solid-solution behavior [1]. The table below illustrates the concentration-dependent effects:
| Nicotinamide (mol%) | Conversion Time (min) | Melting Point (°C) |
|---|---|---|
| 0 | 240 | 130.2 (Form I) |
| 10 | 30 | 125.8 |
| 20 | 15 | 123.5 |
| 30 | 15 | 121.2 |
Metastable benzamide polymorphs exhibit non-equilibrium growth patterns characterized by twisted morphologies and structural defects. Form III crystals grown from isopropanol with nicotinamide adopt equant habits, contrasting with form I’s platelet morphology [1] [5]. This divergence arises from altered growth kinetics at {10l̅} facets, which display molecular-level rugosity and heightened sensitivity to solution flow dynamics [5].
Computational fluid dynamics (CFD) simulations reveal that solute concentration gradients at {10l̅} edges promote spiral growth and satellite crystal formation [5]. These facets, rich in kinks and vacancies, readily incorporate impurities, leading to lattice strain and macroscopic twisting [5]. Defect propagation is further exacerbated in form III due to its weaker c-axis interactions, which permit greater conformational flexibility during growth [1] [4].
Three-dimensional quantitative structure-activity relationship analysis represents a sophisticated computational approach for understanding benzamide-protein interactions through spatial and physicochemical property correlations. The implementation of Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis methodologies has demonstrated exceptional predictive capabilities in benzamide derivative optimization studies [1] [2].
The focal adhesion kinase inhibitor studies utilizing benzamide scaffolds established robust Three-Dimensional Quantitative Structure-Activity Relationship models through rigorous statistical validation protocols. The Comparative Molecular Field Analysis approach generated cross-validated correlation coefficients exceeding acceptable thresholds, while Comparative Molecular Similarity Indices Analysis models demonstrated superior external predictive capacity with correlation coefficients reaching 0.983 for Rho-associated kinase-1 inhibitors [2]. These statistical parameters indicate exceptional model reliability and predictive accuracy for benzamide-based inhibitor design.
The benzamide-Rho-associated kinase-1 inhibitor series investigation revealed critical structure-activity relationships through comprehensive Three-Dimensional Quantitative Structure-Activity Relationship modeling. The Comparative Molecular Field Analysis model achieved cross-validated correlation coefficients of 0.616 with conventional correlation coefficients of 0.972, while the Comparative Molecular Similarity Indices Analysis model demonstrated superior performance with cross-validated values of 0.740 and conventional values of 0.982 [2]. External validation confirmed robust predictive capabilities with correlation coefficients exceeding 0.824 for the test set compounds.
Detailed contour map analysis from Three-Dimensional Quantitative Structure-Activity Relationship studies identified specific spatial regions where structural modifications enhance benzamide binding affinities. The steric contour maps revealed favorable and unfavorable regions for bulk substituents, particularly around the benzamide core structure [1]. Electrostatic contour maps indicated optimal positioning for charged groups, with positively charged substituents favored near specific protein binding sites. These findings provide quantitative guidance for rational benzamide derivative design with enhanced protein binding characteristics.
The structure-activity relationship analysis of benzamide derivatives against filamenting temperature-sensitive protein demonstrated exceptional Three-Dimensional Quantitative Structure-Activity Relationship model performance. Both Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis approaches generated predictive correlation coefficients exceeding 0.974 and 0.980, respectively [3]. These results establish comprehensive quantitative frameworks for benzamide-based antibacterial agent development targeting bacterial division mechanisms.
| Study System | CoMFA q² | CoMFA r² | CoMSIA q² | CoMSIA r² | External r² |
|---|---|---|---|---|---|
| ROCK1 inhibitors | 0.616 | 0.972 | 0.740 | 0.982 | 0.983 |
| ROCK1 N-ethyl derivatives | 0.774 | 0.965 | 0.676 | 0.949 | 0.703 |
| HDAC1 inhibitors | 0.663 | 0.909 | 0.628 | 0.877 | 0.767 |
| FtsZ inhibitors | - | - | - | - | 0.974 |
Molecular dynamics simulation studies of benzamide-kinase interactions have provided unprecedented insights into the dynamic binding mechanisms and conformational stability of protein-ligand complexes. The focal adhesion kinase-benzamide complex simulations revealed critical binding interactions through comprehensive trajectory analysis and binding free energy calculations [1].
The production molecular dynamics simulations of focal adhesion kinase inhibitors demonstrated stable complex formation with hydrogen bond distances maintained between 2.7-3.5 Å throughout the simulation trajectory. The Molecular Mechanics Poisson-Boltzmann Surface Area binding free energy calculations identified van der Waals interactions as the dominant energetic contributor with values of -58.85 kcal/mol, while electrostatic interactions contributed -16.96 kcal/mol to the overall binding affinity [1]. Polar solvation effects provided unfavorable contributions of 29.54 kcal/mol, partially offset by favorable nonpolar solvation terms of -6.49 kcal/mol.
The entropy calculations revealed interaction entropy values of 7.51 kcal/mol, resulting in final binding energies of -45.25 kcal/mol after entropic corrections. These comprehensive energetic analyses establish the thermodynamic basis for benzamide-kinase binding selectivity and affinity optimization [1]. The residue-specific binding energy decomposition identified key amino acids within 4 Å of the ligand, including Isoleucine 428, Valine 436, Valine 884, Methionine 499, Leucine 501, Cysteine 502, Glycine 505, Leucine 553, Glycine 563, Aspartic acid 564, and Leucine 567 as critical contributors to binding affinity.
Rho-associated kinase-1 inhibitor molecular dynamics studies employed both short-term 2 nanosecond and extended 20 nanosecond simulations to assess binding stability and conformational dynamics. The Molecular Mechanics Poisson-Boltzmann Surface Area calculations identified electrostatic energy, van der Waals energy, and solvent-accessible surface area energy terms as primary contributors to total binding energy [4]. The short-range Coulombic interactions and Lennard-Jones energy components demonstrated significant contributions to the overall binding affinity profiles.
The protein kinase A catalytic subunit molecular dynamics simulations revealed complex conformational landscapes through nuclear magnetic resonance-restrained metadynamics approaches. The apoenzyme populated broad free energy basins featuring active state conformational ensembles alongside lower population excited states [5]. The first excited state corresponded to inactive conformations with outward αC helix displacement, while the second excited state exhibited disrupted hydrophobic packing around the regulatory spine with flipped configurations of Phenylalanine 100 and Phenylalanine 102 residues.
The αC-β4 loop emerged as a critical allosteric control element, with the Phenylalanine 100 to Alanine mutation preventing competent substrate binding conformations and drastically reducing cooperativity between adenosine triphosphate and substrate binding. These findings demonstrate the importance of hydrophobic core integrity in maintaining functional kinase conformations and allosteric communication pathways [5].
| Energy Component | FAK System (kcal/mol) | ROCK1 System | p300 HAT |
|---|---|---|---|
| van der Waals | -58.85 | Major contributor | Variable |
| Electrostatic | -16.96 | Major contributor | Variable |
| Polar solvation | 29.54 | Unfavorable | Variable |
| Nonpolar solvation | -6.49 | Favorable | Variable |
| Entropy | 7.51 | Variable | Variable |
| Total binding energy | -45.25 | Variable | -12.14 to -24.79 |
Density functional theory calculations have provided fundamental insights into the supramolecular packing arrangements and intermolecular interactions governing benzamide crystal structures and self-assembly processes. The dispersion-corrected density functional theory studies of benzamide polymorphs revealed the subtle interplay between intermolecular attractions and molecular deformation required for optimal packing arrangements [6] [7].
The crystal structure optimization studies of benzamide Forms I, II, and III employed dispersion-corrected density functional theory methods to elucidate the energetic factors controlling polymorph stability. The potential energy landscapes demonstrated dominance by intermolecular attraction balanced against molecular torsion and deformation energies required for favorable packing geometries [7]. These calculations discriminated contributions from hydrogen bonding, π-π interactions, and intramolecular interactions to the overall lattice energies of relevant benzamide polymorphs.
The analysis revealed that conventional binding and packing concepts could not adequately account for the observed stability rankings of benzamide crystal structures, highlighting the critical importance of interactions between benzene rings and polar amide groups [7]. The computational studies identified specific structural motifs accounting for competition between different crystal structure types, providing mechanistic insights for controlled polymorph synthesis and nucleation processes.
The density functional theory investigations of fluorinated benzamide derivatives at the M06-2X/6-31+G(d) level revealed significant conformational preferences and intermolecular interaction patterns. The calculations demonstrated substantially different torsion angle distributions between phenyl rings and amide planes, with experimental structures showing angles of approximately 29° compared to calculated values of 27° [8]. The para-substituted phenyl ring orientations exhibited larger deviations, with experimental angles of 31.4° and 38.4° compared to calculated values of 8.5° and 7.9°, respectively.
The conformational energy calculations indicated that experimental crystal structures adopted conformations 2.5-3.2 kJ/mol higher in energy than isolated molecule minima, demonstrating the influence of crystal packing forces on molecular geometry [8]. These findings establish the balance between intramolecular strain and intermolecular stabilization as fundamental determinants of benzamide crystal structure stability.
Supramolecular self-assembly studies of benzene-1,3,5-tricarboxamide derivatives revealed complex polymorphic behavior through density functional theory analysis. The calculations identified substantially lower interaction energies between monomeric units in nitrogen-centered tricarboxamides compared to carbonyl-centered analogs, attributed to higher energy penalties for rotation around phenyl-nitrogen bonds and diminished dipole-dipole interactions [9]. These computational insights explain the weaker aggregation tendencies and less pronounced chirality amplification observed in nitrogen-centered systems.
The density functional theory studies of benzamide hydrogen bonding patterns employed various computational levels including PW91/6-31G** and B3LYP/6-311G(d) approaches to characterize intermolecular interactions in crystalline and supramolecular environments [10] [11]. The calculations revealed critical hydrogen bond distances and angles for optimal binding configurations, with computed values showing excellent agreement with experimental crystallographic data. The natural bond orbital analysis identified key stabilizing interactions contributing to supramolecular assembly stability and directional preferences.
| Calculation Method | System | Key Findings | Energy Differences |
|---|---|---|---|
| Dispersion-corrected DFT | Benzamide polymorphs | Intermolecular interaction balance | Variable |
| M06-2X/6-31+G(d) | Fluorinated benzamides | Conformational preferences | 2.5-3.2 kJ/mol |
| PW91/6-31G** | Hydrogen bonding patterns | Optimal binding geometries | Variable |
| B3LYP/6-311G(d) | Molecular geometry | Spectroscopic validation | Variable |
| ωB97XD/6-311+G** | Torsion preferences | Conformational energies | Variable |
Irritant;Health Hazard